molecular formula C17H18N2O B12562869 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 184774-52-5

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Cat. No.: B12562869
CAS No.: 184774-52-5
M. Wt: 266.34 g/mol
InChI Key: RNPQOWPXHZAYGS-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves:

    Reactants: 3-Aminobenzaldehyde and 4-(Dimethylamino)acetophenone.

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the product precipitates out.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transfer, making it useful in devices like organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one, 1-(4-Dimethylaminophenyl)-3-phenylprop-2-en-1-one.

    Uniqueness: The presence of both amino and dimethylamino groups in the phenyl rings imparts unique electronic properties and reactivity, distinguishing it from other chalcones.

Properties

CAS No.

184774-52-5

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(3-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C17H18N2O/c1-19(2)16-9-6-13(7-10-16)8-11-17(20)14-4-3-5-15(18)12-14/h3-12H,18H2,1-2H3

InChI Key

RNPQOWPXHZAYGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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